

Application Note: Solvent Selection & Dissolution Protocols for H-His-Tyr-OH

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Compound of Interest

Compound Name: *H-HIS-TYR-OH*

CAS No.: 35979-00-1

Cat. No.: B1582127

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Abstract

Dissolving the dipeptide **H-His-Tyr-OH** presents specific challenges due to its zwitterionic nature and the presence of aromatic side chains (imidazole and phenol). While theoretically soluble in aqueous buffers, this peptide often exhibits poor solubility at neutral pH due to isoelectric precipitation and hydrophobic

stacking.[1] This guide provides a scientifically grounded protocol for solubilizing **H-His-Tyr-OH**, prioritizing acidic aqueous systems and organic co-solvents to ensure stability and experimental reproducibility.

Scientific Rationale & Compound Analysis

Structural Determinants of Solubility

To select the correct solvent, one must analyze the ionization state of the amino acid residues relative to the solvent pH. **H-His-Tyr-OH** contains four ionizable groups:

- N-terminal

-Amino group: pKa

9.2 (Basic)

- C-terminal

-Carboxyl group: pKa

1.8 (Acidic)
- Histidine Imidazole side chain: pKa

6.0 (Weakly Basic)[2]
- Tyrosine Phenol side chain: pKa

10.1 (Weakly Acidic)

The Isoelectric Trap

The theoretical isoelectric point (pI) of **H-His-Tyr-OH** is approximately 7.6.

- At pH 7.0 - 8.0: The peptide exists primarily as a neutral zwitterion. The N-terminus is protonated (+), the C-terminus is deprotonated (-), and the Histidine side chain is largely uncharged.
- Consequence: Net charge is near zero, minimizing electrostatic repulsion between molecules.[1] Simultaneously, the hydrophobic aromatic rings of Tyrosine and Histidine promote intermolecular aggregation via stacking interactions.[1] Result: Precipitation or gelation.

Solubility Strategy

To dissolve **H-His-Tyr-OH**, we must shift the pH away from the pI (7.6) to induce a net charge, or use an organic solvent to disrupt hydrophobic interactions.[1][3]

- Strategy A (Acidic Shift - Preferred): Lowering pH below 5.0 protonates the Histidine imidazole (becoming +) and the N-terminus (+). The net charge becomes +1 to +2, drastically increasing aqueous solubility.[1]
- Strategy B (Organic Disruption): DMSO or DMF effectively solvates the aromatic rings, preventing hydrophobic aggregation.[1][3]

Experimental Protocols

Protocol A: Acidic Aqueous Dissolution (Primary Method)

Best for: Cell culture (after dilution), HPLC standards, and general biochemical assays.[1][3]

Reagents:

- 0.1 M or 1.0 M Acetic Acid (AcOH)
- Sterile Deionized Water (Milli-Q)

Procedure:

- Weighing: Accurately weigh the lyophilized **H-His-Tyr-OH** powder into a sterile microcentrifuge tube.
- Initial Wetting: Do not add the full volume of water immediately. Instead, add 0.1 M Acetic Acid to the powder.[1][3] Use approximately 20-30% of the final target volume.
 - Why? High concentration of acid ensures immediate protonation of the Histidine residue before aggregates can form.
- Agitation: Vortex moderately for 30 seconds. The solution should become clear.
 - Troubleshooting: If particles persist, sonicate for 10-15 seconds.[1] If still insoluble, increase acid concentration to 10% v/v Acetic Acid.[1][4]
- Dilution: Once dissolved, slowly add sterile water or buffer to reach the final desired concentration.[1][3]
 - Caution: Ensure the final buffer does not shift the pH back to ~7.6 immediately, or precipitation may re-occur.[1]

Protocol B: DMSO Stock Solution (High Concentration)

Best for: High-concentration stocks (>5 mg/mL), hydrophobic interaction studies, or when acidic conditions are contraindicated.[1]

Reagents:

- Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (>99.9%)[1][3]

Procedure:

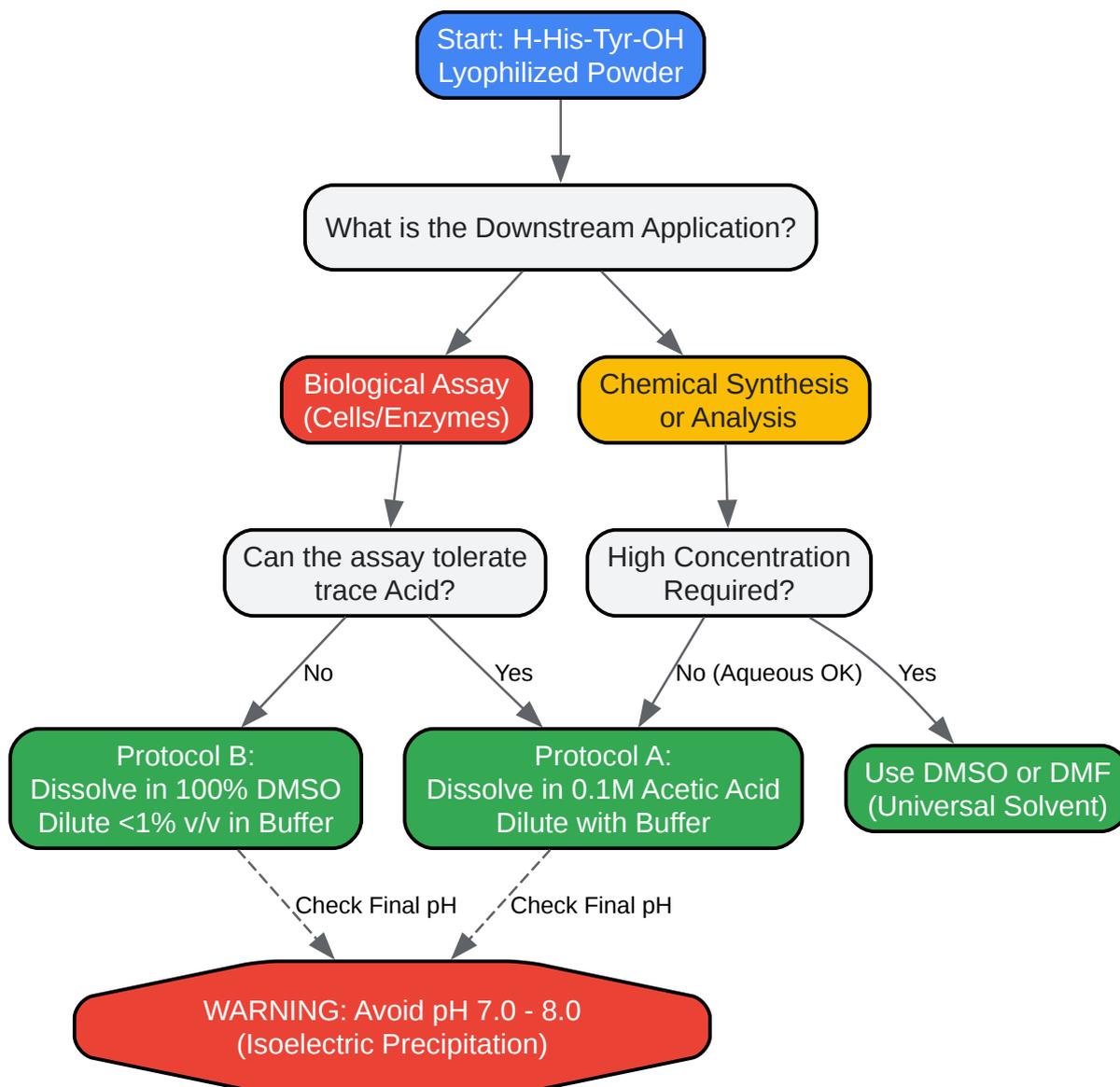
- Solvent Addition: Add pure DMSO directly to the peptide powder.
- Dissolution: Vortex until completely dissolved. **H-His-Tyr-OH** is generally highly soluble in DMSO due to the solvent's ability to disrupt aromatic stacking.
- Dilution for Assay: Dilute the DMSO stock into the aqueous assay buffer.
 - Critical Step: Add the DMSO stock dropwise into the stirring aqueous buffer. Do not add buffer to the DMSO stock, as the sudden polarity change can cause "shock precipitation."
[1]
 - Limit: Keep final DMSO concentration < 0.5% (v/v) for cell-based assays to avoid solvent toxicity.

Solubility & Properties Data

Parameter	Value / Description
Chemical Formula	C ₁₅ H ₁₈ N ₄ O ₄
Theoretical pI	~7.59 - 7.88
Solubility in Water (pH 7)	Poor / Insoluble (Aggregation likely)
Solubility in 0.1 M Acetic Acid	Excellent (> 1 mg/mL)
Solubility in DMSO	Excellent (> 5 mg/mL)
Solubility in 0.1 M NaOH	Good (Net charge -2), but risk of oxidation
Stability	Susceptible to oxidation (Tyr/His).[5] Store stocks at -20°C.

Decision Tree & Workflow (Visualization)

The following diagram outlines the logical decision process for selecting the appropriate solvent system based on your downstream application.



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Caption: Decision logic for solubilizing **H-His-Tyr-OH**. Note the critical warning regarding neutral pH precipitation.

Storage and Stability Guidelines

- Lyophilized Powder: Store at -20°C. Stable for >1 year. Desiccate before opening to prevent hygroscopic clumping.
- Solution Storage:
 - Acidic Stocks (AcOH): Stable at -20°C for 1-3 months.
 - DMSO Stocks: Stable at -20°C for 3-6 months. Avoid repeated freeze-thaw cycles.
 - Oxidation: The Tyrosine phenol and Histidine imidazole are sensitive to oxidation. For long-term storage, overlay stock solutions with inert gas (Argon or Nitrogen).[1]

References

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